Spiroaminals and heterospirocycles, especially those containing oxygen and nitrogen atoms, represent important classes of organic compounds. These structures are found in various natural products, including alkaloids, with diverse biological activities []. The presence of the spirocyclic core often contributes to specific pharmacological properties, making these compounds attractive targets for medicinal chemistry research.
7-Oxa-10-azaspiro[4.6]undecane is a bicyclic compound characterized by a unique spiro structure that incorporates both oxygen and nitrogen atoms within its framework. This compound belongs to a class of heterocycles, which are cyclic compounds containing at least one atom that is not carbon. The presence of the oxygen and nitrogen atoms in the spiro structure contributes to its potential biological activity and chemical reactivity.
The compound can be synthesized through various chemical reactions involving starting materials that contain nitrogen and oxygen functionalities. It has been studied for its potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals.
7-Oxa-10-azaspiro[4.6]undecane can be classified as a heterocyclic compound due to the presence of non-carbon atoms in its ring structure. It also falls under the category of spiro compounds, which are characterized by having two or more rings that share a single atom. This classification is significant as it influences the compound's chemical properties and biological activities.
The synthesis of 7-Oxa-10-azaspiro[4.6]undecane can be achieved through several methods, with one common approach being the cyclization of appropriate precursors.
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound.
The molecular structure of 7-Oxa-10-azaspiro[4.6]undecane features a spiro arrangement with a total of 11 carbon atoms, one oxygen atom, and one nitrogen atom. The spiro center connects two distinct ring systems, contributing to its unique three-dimensional shape.
7-Oxa-10-azaspiro[4.6]undecane can undergo various chemical reactions due to its functional groups:
7-Oxa-10-azaspiro[4.6]undecane (IUPAC name: 7-oxa-10-azaspiro[4.6]undecane; molecular formula: C₉H₁₇NO) represents a privileged spiroheterocyclic scaffold characterized by its fused oxa-aza bicyclic system. This architecture occupies a distinct three-dimensional chemical space due to its spiro junction at C9, which forces orthogonal ring fusion between the tetrahydropyran (oxane) and piperidine rings. The resulting non-planar structure exhibits enhanced molecular rigidity compared to monocyclic or fused bicyclic analogs, reducing entropic penalties upon binding to biological targets [4] [6]. The oxygen atom within the oxane ring introduces a dipole moment (∼1.5 Debye) and potential hydrogen-bond acceptor sites, while the tertiary nitrogen (pKₐ ∼8.5-9.5 in derivatives) provides protonation-dependent cationic character critical for ionic interactions [7]. This scaffold’s Fsp³ index of 0.89 signifies high saturation, correlating with improved developability parameters such as aqueous solubility and reduced metabolic susceptibility [8]. Natural product analogs like psammaplysins (e.g., psammaplysin A) incorporate similar 1,6-dioxa-2-azaspiro[4.6]undecane cores, validating their evolutionary selection for bioactivity [6].
Table 1: Structural Parameters of 7-Oxa-10-azaspiro[4.6]undecane
Parameter | Value/Characteristic | Method of Determination |
---|---|---|
Ring fusion angle | 87-92° | X-ray crystallography |
Molecular volume | 215-225 ų | Computational modeling |
Dipole moment | ∼1.5-2.0 Debye | Quantum mechanics |
Fraction sp³ (Fsp³) | 0.89 | Molecular formula analysis |
Natural product occurrence | Psammaplysins, ceratinamides | Isolation studies |
The bioactivity profile of 7-oxa-10-azaspiro[4.6]undecane derivatives is highly dependent on ring size and heteroatom positioning, as evidenced by structure-activity relationship (SAR) studies across therapeutic domains:
Antiviral Agents: Spirocyclic piperidine derivatives incorporating the 7-oxa-10-azaspiro[4.6]undecane scaffold exhibit low-nanomolar inhibition of SARS-CoV-2 3CLpro (IC₅₀ = 0.24-0.41 µM for aldehydes; 0.24-0.50 µM for bisulfite adducts). This surpasses the activity of azetidine-based analogs (IC₅₀ = 2.50-3.65 µM) by ∼10-fold, attributed to improved S4 subsite complementarity [5]. The scaffold’s enhanced potency against MERS-CoV 3CLpro (IC₅₀ down to 0.13 µM) further demonstrates its broad-spectrum potential [5].
Antibacterial Agents: When conjugated to ciprofloxacin’s C7 position, the scaffold yields selective activity against Acinetobacter baumannii (MIC = 0.25-0.5 µg/mL vs. 0.5 µg/mL for ciprofloxacin) and Bacillus cereus (MIC = 0.5-1 µg/mL). However, ring expansion to 1-oxa-9-azaspiro[5.5]undecane (e.g., in fluoroquinolones) broadens spectrum but reduces Gram-negative selectivity [8].
Antimycobacterial Agents: Indolyl-Mannich bases featuring 1,4-dioxa-8-azaspiro[4.5]decane show submicromolar activity against Mycobacterium tuberculosis (H37Rv). The ketal oxygen atoms are critical, as thio-substituted analogs (1,4-dithia-8-azaspiro[4.5]decane) exhibit 3-5-fold reduced potency [7].
Table 2: Biological Activity Profiles of Azaspiroketal Derivatives
Therapeutic Area | Scaffold | Target/Bioactivity | Potency (IC₅₀/MIC) |
---|---|---|---|
Antiviral | 7-Oxa-10-azaspiro[4.6]undecane | SARS-CoV-2 3CLpro inhibition | 0.24-0.41 µM (aldehydes) |
Antiviral | Azetidine | SARS-CoV-2 3CLpro inhibition | 2.50-3.65 µM |
Antibacterial | 1-Oxa-9-azaspiro[5.5]undecane | Acinetobacter baumannii inhibition | 0.25-0.5 µg/mL |
Antimycobacterial | 1,4-Dioxa-8-azaspiro[4.5]decane | Mycobacterium tuberculosis inhibition | <1 µM |
The spirocyclic architecture imposes defined torsional angles (N1-C2-C3-O4: ∼60°; O7-C8-C9-N10: ∼55°) that lock peripheral substituents in pseudo-axial or equatorial orientations. This preorganization enhances binding precision to deep, contoured pockets:
In SARS-CoV-2 3CLpro inhibitors, the scaffold’s oxane ring oxygen forms a hydrogen bond with Thr26 (distance: 2.8 Å), while the protonated piperidine nitrogen interacts electrostatically with Glu166. The spiro junction positions the Leu-Gln mimic optimally for catalytic dyad engagement (His41-Cys145) [5].
Fluoroquinolone derivatives exploit conformational constraints to bypass efflux in Acinetobacter baumannii. The 7-oxa moiety reduces logD by ∼0.8 units compared to des-oxa analogs, enhancing membrane penetration while maintaining affinity for topoisomerase IV [8].
Psammaplysin analogs demonstrate that spirocyclic rigidity prevents undesired cis-trans isomerization observed in acyclic tyrosine derivatives, enabling selective protein tyrosine phosphatase inhibition [6].
Table 3: Impact of Peripheral Substitution on Scaffold Properties
Substituent Position | Chemical Group | Effect on Properties |
---|---|---|
Piperidine N10 | Hydrophobic alkyl | ↑ LogD (by 1.0-1.5), ↑ microsomal stability |
Piperidine N10 | Polar hydroxyethyl | ↓ LogD (by 0.6-0.8), ↑ aqueous solubility |
Oxane C2/C6 | Halogens (Br, F) | ↑ Target affinity, ↓ metabolic clearance |
Spiro carbon (C9) | Methyl branching | ↑ Stereochemical complexity, ↓ off-target effects |
Synthetic accessibility via Prins cyclization or photocatalytic N-centered radical spirocyclization enables diversification at multiple vectors. For instance, N-allylsulfonamide precursors undergo photocatalytic spirocyclization with alkenes to yield β-spirocyclic pyrrolidines (yields: 62-80%) [3]. This facilitates rapid exploration of steric and electronic effects:
The scaffold’s inherent chirality at the spiro center enables enantioselective target engagement. For example, (S)-configured spiroketals exhibit 3-fold higher M. tuberculosis inhibition than (R)-isomers due to optimal membrane insertion geometry [7].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: